5-(3,4-Dimethylphenyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
GKGPEPBZMGGSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Cyclization
β-Amino alcohols serve as direct precursors for oxazolidinones via cyclization with carbonyl sources. For 5-(3,4-dimethylphenyl)oxazolidin-2-one, the β-amino alcohol intermediate 3-(3,4-dimethylphenyl)-2-aminopropan-1-ol is synthesized through nucleophilic ring-opening of epoxides.
Procedure :
- Epoxide Synthesis : 3,4-Dimethylstyrene oxide is prepared by epoxidation of 3,4-dimethylstyrene using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
- Aminolysis : The epoxide is treated with aqueous ammonia (28%) at 60°C for 12 hours to yield the β-amino alcohol.
- Cyclization : The β-amino alcohol reacts with phosgene (1.2 equivalents) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with sodium bicarbonate, and the product is extracted with ethyl acetate.
Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 6–8 hours |
| Purity (HPLC) | >95% |
Advantages : High regioselectivity; compatibility with aromatic substituents.
Limitations : Phosgene’s toxicity necessitates stringent safety protocols.
Epoxide Carbonylation with CO₂
Continuous Flow Catalysis
Recent advances in carbon dioxide utilization enable the synthesis of oxazolidinones from epoxides under catalytic conditions. This method avoids toxic reagents like phosgene.
Procedure :
- Substrate Preparation : 3,4-Dimethylphenyl glycidol is synthesized via Sharpless epoxidation of 3,4-dimethylallylbenzene.
- Flow Reactor Setup : A packed-bed reactor loaded with 3,7-di([1,1′-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine catalyst (270 mg) is maintained at 80°C under 10 bar CO₂ pressure.
- Reaction : A mixture of epoxide (0.1 M) in methyl ethyl ketone (MEK) and dimethyl sulfoxide (DMSO) (6.5% v/v) is flowed at 0.05 mL/min, with CO₂ co-fed at 5 mL/min.
Data :
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Yield | 91–93% |
| Catalyst Lifetime | >50 cycles |
Advantages : Scalable, solvent-efficient, and environmentally benign.
Limitations : Requires specialized equipment for high-pressure CO₂ handling.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Selenium-Traceless Linker Strategy
Polymer-supported 2-hydroxyalkyl selenides enable traceless synthesis of oxazolidinones, ideal for combinatorial chemistry.
Procedure :
- Resin Functionalization : Polystyrene-supported selenide resin is treated with 3,4-dimethylbenzyl bromide in THF to anchor the aryl group.
- Isocyanate Coupling : The resin-bound intermediate reacts with benzoyl isocyanate (1.5 equivalents) in DMF at 25°C for 6 hours.
- Oxidation/Cyclization : Hydrogen peroxide (30%) in THF induces selenoxide elimination, forming the oxazolidinone ring. Hydrolysis with aqueous HCl liberates the product.
Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (NMR) | >90% |
| Resin Reusability | 3–4 cycles |
Advantages : Eliminates purification steps; adaptable for parallel synthesis.
Limitations : Moderate yields due to incomplete selenoxide elimination.
Decarboxylative Allylation of Propargyloxycarbonyl Derivatives
Lewis Acid-Catalyzed Reaction
Propargyloxycarbonyl compounds undergo decarboxylative allylation to form α,β-unsaturated oxazolidinones, which are hydrogenated to the target compound.
Procedure :
- Propargyloxycarbonyl Synthesis : 3,4-Dimethylphenyl propargyl alcohol reacts with triphosgene in dichloromethane to form the mixed carbonate.
- Decarboxylation : B(C₆F₅)₃ (5 mol%) catalyzes the reaction in PhCl/hexafluoroisopropanol (HFIP) at 80°C, yielding the α,β-unsaturated intermediate.
- Hydrogenation : Palladium on carbon (10% Pd/C) facilitates hydrogenation at 1 atm H₂, affording the saturated oxazolidinone.
Data :
| Parameter | Value |
|---|---|
| Yield (Decarboxylation) | 83% |
| Yield (Hydrogenation) | 95% |
| Stereoselectivity | >96:4 (E:Z) |
Advantages : High stereocontrol; versatile for diverse substituents.
Limitations : Multi-step process increases complexity.
Table 1. Summary of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Phosgene Cyclization | 68–72 | 6–8 h | High regioselectivity | Toxicity of phosgene |
| CO₂ Carbonylation | 91–93 | 3 h | Green chemistry compliant | High-pressure equipment |
| Solid-Phase Synthesis | 65–70 | 12 h | Purification-free | Moderate yields |
| Decarboxylative Route | 83–95 | 24 h | Stereoselective | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dimethylphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
5-(3,4-Dimethylphenyl)oxazolidin-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3,4-Dimethylphenyl)oxazolidin-2-one exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the elongation of the peptide chain, which ultimately leads to bacterial cell death. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the synthesis of essential proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 5-(3,4-Dimethylphenyl)oxazolidin-2-one with other oxazolidinones and related heterocycles, focusing on structural features, physicochemical properties, and biological activities.
Oxazolidinone Derivatives
2.1.1. MRX-I (S)-5-((Isoxazol-3-ylamino)methyl)-3-(2,3,5-Trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one
- Structural Differences: MRX-I incorporates a trifluorophenyl group and an isoxazole-aminomethyl substituent, enhancing its antibacterial activity while reducing adverse effects like myelosuppression and monoamine oxidase inhibition (MAOI) compared to linezolid .
- Applications: Designed as a next-generation antibacterial agent, MRX-I shows potent activity against Gram-positive pathogens. Its improved safety profile highlights the role of substituent engineering in optimizing therapeutic indices within the oxazolidinone class .
2.1.2. 4-Benzyl-5-(Tridecafluorooctyl)-1,3-oxazolidin-2-one
- Structural Differences: This fluorinated oxazolidinone (C₁₈H₁₄F₁₃NO₂) features a long fluorinated alkyl chain, which enhances its utility as a chiral auxiliary in asymmetric synthesis. X-ray crystallography confirms its rigid, planar conformation, critical for stereochemical control .
- Applications: Used in fluorous synthesis strategies, its fluorinated tail facilitates phase separation in combinatorial chemistry, a distinct advantage over non-fluorinated analogs like this compound .
2.1.3. 5-(Chloromethyl)-3-(3,4-Dimethoxyphenyl)-1,3-oxazolidin-2-one
- Structural Differences: The presence of a chloromethyl group and methoxy substituents (C₁₂H₁₄ClNO₄) alters reactivity, making it a versatile intermediate for nucleophilic substitutions. Its electronic profile contrasts with the electron-donating methyl groups in this compound .
- Applications : Likely used in medicinal chemistry for derivatization, though specific biological data are unavailable in the evidence .
Pyrazoline Derivatives
The following pyrazolines (from ) share the 3,4-dimethylphenyl moiety but differ in core heterocycle and substituents:
| Compound Name | Substituents | Melting Point (°C) | Rf Value | Yield (%) |
|---|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline | 4-Butyloxyphenyl | 126–130 | 0.87 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline | 4-Pentyloxyphenyl | 121–125 | 0.89 | 84–86 |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 4-Heptanoyloxyphenyl | 121–125 | 0.89 | 84–86 |
- Key Observations :
Thiazolidin-4-one and 1,3,4-Oxadiazole Hybrids
and highlight hybrid heterocycles combining oxadiazole/thiadiazole with thiazolidin-4-one cores. For example:
- 4g : 1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-2-phenyl-1H-pyrazol-3-one.
- 4h : Analog with a benzooxazepin moiety.
- Comparison: These hybrids exhibit broad-spectrum bioactivity (antimicrobial, anticancer) due to synergistic effects of fused heterocycles, unlike the simpler oxazolidinone scaffold of this compound .
Q & A
Basic: What are the common synthetic routes for preparing 5-(3,4-Dimethylphenyl)oxazolidin-2-one?
Answer:
The compound is typically synthesized via palladium-catalyzed cyclization reactions. For example, 2,3-allenyl amines can react with propargylic carbonates under Pd catalysis to form oxazolidin-2-one derivatives. This method incorporates CO₂ generated in situ from propargylic carbonates into the oxazolidinone ring with high yields (70–92%). Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), propargylic carbonates, and allenyl amines. Reaction optimization often involves tuning solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to enhance regioselectivity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry. For example, fluorinated oxazolidinone analogs have been characterized using SHELX to resolve complex substituent arrangements . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity and purity.
Basic: What biological activities are associated with oxazolidin-2-one derivatives, and how are they screened?
Answer:
Oxazolidinones are studied for antimicrobial, anticancer, and anti-inflammatory activities. Initial screening involves in vitro assays:
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, with apoptosis markers (e.g., caspase-3) measured via flow cytometry.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
Structural analogs, such as metaxalone, show muscle relaxant properties via GABAergic modulation, suggesting potential mechanistic pathways .
Advanced: How can reaction conditions be optimized for asymmetric synthesis of chiral oxazolidin-2-one derivatives?
Answer:
Chiral auxiliaries (e.g., fluorous oxazolidinones) and catalysts (e.g., Ru-BINAP complexes) enable enantioselective synthesis. Variables to optimize include:
- Catalyst loading (1–5 mol%),
- Solvent effects (e.g., toluene for steric hindrance, DCM for polar interactions),
- Temperature gradients to control kinetic vs. thermodynamic pathways.
For example, fluorinated auxiliaries improve diastereomeric excess (de >95%) in cycloaddition reactions . Advanced monitoring via chiral HPLC or NMR (e.g., Mosher ester analysis) validates enantiopurity.
Advanced: How can structural ambiguities in oxazolidin-2-one derivatives be resolved using crystallographic data?
Answer:
Ambiguities in substituent orientation (e.g., axial vs. equatorial) or tautomerism require high-resolution crystallography. SHELXD and SHELXE are robust for phase determination in twinned or low-symmetry crystals. For example, a study on thiazolotriazole-oxazolidinone hybrids used SHELX to resolve steric clashes in the oxazolidinone ring, confirming the Z-configuration of a benzylidene group via residual density maps . Refinement against anisotropic displacement parameters further clarifies thermal motion artifacts.
Advanced: How do researchers address contradictory data in biological activity studies of oxazolidin-2-one analogs?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed through:
- Dose-response validation : Repeating assays with standardized protocols (e.g., fixed incubation times).
- Off-target profiling : Screening against unrelated enzymes/receptors to rule out nonspecific binding.
- Structural benchmarking : Comparing crystallographic data with active/inactive analogs to identify critical pharmacophores. For instance, replacing the 3,4-dimethylphenyl group with a chlorophenyl moiety in analogs significantly altered anticancer activity, highlighting substituent-dependent efficacy .
Advanced: What strategies are used to enhance the metabolic stability of oxazolidin-2-one-based drug candidates?
Answer:
- Bioisosteric replacement : Substituting metabolically labile groups (e.g., replacing ester linkages with amides).
- Fluorine incorporation : Adding fluorine atoms to block cytochrome P450 oxidation sites.
- Prodrug design : Masking polar groups (e.g., hydroxyls) as acetylated precursors. For example, fluorinated oxazolidinones showed improved plasma half-life in pharmacokinetic studies due to reduced hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
